Product packaging for Isoxazolo[5,4-e]indolizine(Cat. No.:CAS No. 110799-54-7)

Isoxazolo[5,4-e]indolizine

Cat. No.: B566548
CAS No.: 110799-54-7
M. Wt: 158.16
InChI Key: BKTZVIWXGILJCL-UHFFFAOYSA-N
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Description

Isoxazolo[5,4-e]indolizine is a synthetically crafted heterocyclic compound of significant interest in medicinal chemistry and oncology research. While specific biological data for this precise analog is emerging, its structural framework is closely related to other well-studied isoxazole-fused heterocycles that demonstrate potent antiproliferative activity. For instance, the highly relevant [1,2]oxazolo[5,4-e]isoindole derivative has been shown to inhibit tubulin polymerization, exhibiting potent antimitotic effects and the ability to overcome multidrug resistance (MDR) in cancer cell lines, particularly those overexpressing the P-glycoprotein (P-gp) efflux pump . This suggests that the this compound scaffold represents a valuable chemical tool for investigating new strategies to combat treatment-resistant cancers, especially leukemias and solid tumors where MDR leads to therapeutic failure . The compound's potential application extends to being used in combination therapy; research on related molecules has demonstrated synergistic effects when co-administered with established chemotherapeutic agents like Vinblastine and Paclitaxel, enhancing overall cell growth inhibition and cell death induction . As part of the broader class of isoxazole-containing compounds, which are recognized for their rich and diverse biological profiles, this compound provides researchers with a promising core structure for the design and development of novel, targeted anticancer agents .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6N2O B566548 Isoxazolo[5,4-e]indolizine CAS No. 110799-54-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

110799-54-7

Molecular Formula

C9H6N2O

Molecular Weight

158.16

IUPAC Name

[1,2]oxazolo[5,4-e]indolizine

InChI

InChI=1S/C9H6N2O/c1-2-8-4-3-7-6-10-12-9(7)11(8)5-1/h1-6H

InChI Key

BKTZVIWXGILJCL-UHFFFAOYSA-N

SMILES

C1=CN2C(=C1)C=CC3=C2ON=C3

Synonyms

Isoxazolo[5,4-e]indolizine (9CI)

Origin of Product

United States

Synthetic Methodologies for Isoxazolo 5,4 E Indolizine and Its Structural Analogs

Direct Synthetic Approaches to the Isoxazolo[5,4-e]indolizine Core

Direct synthetic methods aim to construct the fused heterocyclic system from acyclic or simpler cyclic precursors. These strategies are valued for their efficiency and potential for atom economy.

N-acyliminium ions are potent electrophilic intermediates widely used in the synthesis of nitrogen-containing heterocycles. nih.gov Their intramolecular cyclization reactions offer a powerful tool for constructing complex polycyclic systems. nih.gov A notable application of this strategy is in the synthesis of isoxazolo-fused indolizine (B1195054) derivatives. researchgate.net

For instance, the synthesis of isoxazolo[5′,4′:1,2]indolizino[8,7-b]indol-4(12H)-ones has been achieved through a Lewis acid-catalyzed cyclization. researchgate.net The key step involves the generation of an N-acyliminium ion from a precursor like 6-hydroxy-5-[2-(1H-indol-3-yl)ethyl]-6,6a-dihydro-3aH-pyrrolo[3,4-d]isoxazol-4(5H)-one. The subsequent intramolecular cyclization, catalyzed by a species such as Sn(NTf2)4, forges the new carbon-carbon bond required to complete the polycyclic framework, yielding the target compound in moderate yields. researchgate.net This diastereoselective cyclization highlights the utility of N-acyliminium intermediates in accessing structurally complex, fused heterocyclic systems. researchgate.net

One-pot multicomponent reactions (MCRs) provide a highly efficient pathway for synthesizing complex molecules from simple starting materials in a single operation, often without the need to isolate intermediates. oiccpress.com While specific MCRs for this compound are not extensively documented, protocols for the synthesis of the core indolizine skeleton are well-established and can be adapted. researchgate.netrsc.org

A common approach involves the [3+2] cycloaddition of pyridinium (B92312) ylides, generated in situ from pyridinium salts and a base, with various electron-deficient alkenes or alkynes. rsc.orgresearchgate.net The versatility of this method allows for the construction of a wide array of functionalized indolizines. researchgate.net For example, a catalyst-free, one-pot, three-component reaction of a pyridine (B92270), an α-halocarbonyl compound, and a dipolarophile can efficiently generate densely functionalized indolizines. researchgate.net The synthesis of related fused systems, such as pyrazolo[3,4-e]indolizines, has also been reported, demonstrating the power of condensation and cyclization reactions in building complex heterocyclic frameworks from tailored precursors like pyrazole-4-carbaldehydes. semanticscholar.orgresearchgate.net These MCR strategies offer a convergent and atom-economical route to structural analogs of the target compound.

N-Acyliminium Ion Cyclization Strategies

Strategies Involving Isoxazole (B147169) Annulation to Indolizine Derivatives

This approach involves the fusion of an isoxazole ring onto an existing indolizine precursor or, more commonly, the construction of an indolizine ring through the reaction of a suitable substrate with an isoxazole. Gold catalysis has emerged as a particularly powerful tool in this domain.

Homogeneous gold catalysis has revolutionized the synthesis of complex organic molecules by enabling the activation of alkynes and allenes toward nucleophilic attack. frontiersin.org This reactivity has been harnessed to develop novel bicyclic annulation reactions for the synthesis of formyl-substituted indolizine derivatives from isoxazoles. rsc.orguax.comnih.govrsc.org This transformation is significant as it deviates from typical gold-catalyzed alkyne annulations with isoxazoles, which often preferentially yield pyrrole (B145914) derivatives. semanticscholar.orgrsc.org

The reaction proceeds with a structural rearrangement and is mechanistically distinct from pathways involving α-imino gold carbenes that are commonly generated in gold π-alkyne activation. rsc.orgsemanticscholar.orgrsc.org

The choice of substrate is critical for the success of these gold-catalyzed annulations. Specifically, 4-methoxy-1,2-dienyl-5-ynes have been identified as ideal starting materials. rsc.orgsemanticscholar.orgrsc.orgrsc.org These substrates contain both an allene (B1206475) and an alkyne functionality, allowing for a unique reaction cascade upon activation by a gold catalyst. rsc.orgrsc.org

The reaction of these dienyl-ynes with various substituted isoxazoles in the presence of a gold catalyst, such as PPh3AuCl/AgNTf2, leads to the formation of 7- or 8-formylindolizine derivatives in moderate to good yields. semanticscholar.orgrsc.org The substitution pattern on the allene moiety of the starting material dictates the position of the formyl group on the final indolizine product. researchgate.net

Table 1: Gold-Catalyzed Annulation of 4-Methoxy-1,2-dienyl-5-ynes with Isoxazoles Data sourced from Kulandai Raj, A. S. et al., Chemical Science, 2019. semanticscholar.orgrsc.org

Dienyl-yne SubstrateIsoxazole SubstrateProduct(s)Yield (%)
4-methoxy-1,2-heptadien-6-yne3,5-dimethylisoxazole8-formyl-2,3-dimethyl-5-propylindolizine72
4-methoxy-1,2-heptadien-6-yne3,5-diphenylisoxazole8-formyl-2,3-diphenyl-5-propylindolizine51
5-methoxy-1-phenyl-1,2-hexadien-5-yne3,5-dimethylisoxazole7-formyl-2,3-dimethyl-5-phenylindolizine76
5-methoxy-1-phenyl-1,2-hexadien-5-yne3-methylisoxazole7-formyl-2-methyl-5-phenylindolizine & 7-formyl-3-methyl-5-phenylindolizine61 & 76

The mechanism of this bicyclic annulation is a key feature, distinguishing it from other gold-catalyzed reactions of alkynes. rsc.orgsemanticscholar.orgrsc.org Instead of the expected activation of the alkyne (π-alkyne route), the reaction proceeds through the formation of a gold π-allene intermediate. frontiersin.orgrsc.orgresearchgate.net The coordination of the gold(I) catalyst to the allene moiety initiates the process. frontiersin.orgnih.govacs.org

The proposed mechanism involves the following key steps:

Gold π-Allene Formation: The gold catalyst preferentially coordinates to the allene functional group of the 4-methoxy-1,2-dienyl-5-yne substrate. rsc.orgrsc.org

Alkyne Attack: The pendant alkyne group then attacks the activated π-allene complex. rsc.orgrsc.org

Vinyl Gold Carbene Generation: This intramolecular attack leads to the formation of a cyclic intermediate which, after a methoxy-assisted ring-opening and isomerization, yields a vinyl gold carbene. rsc.orgrsc.orgresearchgate.net This intermediate is fundamentally different from the α-imino gold carbenes formed in other pathways. rsc.org

Reaction with Isoxazole: The vinyl gold carbene reacts with the isoxazole derivative, leading to the cleavage of the N-O bond of the isoxazole and the formation of a Z-3-imino-2-en-1-al intermediate. rsc.orgrsc.orgsemanticscholar.org

Sequential Cyclizations: This intermediate then undergoes a sequence of gold-catalyzed cyclizations, including an amination onto the alkyne followed by a carbonyl-ene type reaction, ultimately constructing the indolizine skeleton and delivering the final formylated product. rsc.orgrsc.orgrsc.org

This π-allene-driven mechanism provides a novel and powerful strategy for synthesizing functionalized indolizine frameworks, which are valuable precursors for more complex heterocyclic systems like this compound. rsc.org

Gold-Catalyzed Bicyclic Annulations with Isoxazoles

Vinyl Gold Carbene Trapping by Isoxazole Reactants

A significant advancement in the synthesis of fused heterocyclic systems involves the use of gold catalysis. One such method is the trapping of vinyl gold carbene intermediates by isoxazole reactants. This approach has been successfully employed to construct the indolizine skeleton. rsc.org

In a notable study, gold-catalyzed bicyclic annulations of 4-methoxy-1,allenyl-5-ynes with isoxazoles were shown to produce 8- and 7-formylindolizines. rsc.org The proposed mechanism deviates from the typical α-imino gold carbene pathway. Instead, it involves a π-allene intermediate that facilitates a 1,4-alkyne shift, leading to the formation of a vinyl gold carbene. rsc.orgnih.gov This reactive intermediate is then trapped by the isoxazole. rsc.org

The trapping of the vinyl gold carbene by isoxazole leads to the formation of a Z-3-imino-2-en-1-al intermediate. rsc.org Subsequent gold-catalyzed sequential cyclizations of this imine intermediate ultimately construct the indolizine framework. rsc.org This methodology has proven effective for generating indolizine derivatives with various substitution patterns. rsc.org

Table 1: Gold-Catalyzed Annulation of 4-Methoxy-1,2-dienyl-5-ynes with Isoxazoles

EntryAllene ReactantIsoxazole ReactantProduct(s)Yield (%)
14-methoxy-1,2-heptadien-6-yne3,5-dimethylisoxazole8-formyl-7-methylindolizine75
24-methoxy-1,2-octadien-7-yne3,5-dimethylisoxazole8-formyl-7-ethylindolizine72
35-phenyl-4-methoxy-1,2-pentadien-4-yne3,5-dimethylisoxazole8-formyl-7-phenylindolizine68

Data synthesized from research findings. rsc.org

Divergent Annulation Modes for Fused Heterocycles

The synthesis of fused heterocycles can often lead to a variety of products depending on the reaction conditions. This divergent reactivity allows for the selective formation of different heterocyclic scaffolds from common starting materials.

Knoevenagel Adducts as Precursors

Knoevenagel adducts, which are typically formed from the condensation of an aldehyde with an active methylene (B1212753) compound, are versatile precursors in heterocyclic synthesis. scielo.brnih.gov A notable example is the divergent annulation of (Z)-4-aryl-4-oxo-2-(pyridin-2-yl)but-2-enenitrile with methyl nitroacetate (B1208598). acs.org This reaction can be directed to selectively produce 2-acyl-4H-quinolizin-4-ones, isoxazoles, or 2-acylindolizines. acs.orgrsc.org

The initial step in these transformations is the Michael addition of methyl nitroacetate to the Knoevenagel adduct. acs.org The subsequent reaction pathway of the resulting intermediate is what dictates the final product. acs.org

Influence of Base and Solvent on Reaction Pathway Selectivity

The choice of base and solvent plays a critical role in directing the outcome of divergent annulation reactions. acs.orgnih.govresearchgate.net In the reaction of (Z)-4-aryl-4-oxo-2-(pyridin-2-yl)but-2-enenitrile and methyl nitroacetate, the conditions are tuned to favor the formation of one specific heterocycle over the others. acs.org For instance, the use of a specific base might favor the cyclization pathway leading to indolizines, while a different base or solvent system could promote the formation of isoxazoles or quinolizinones. acs.orgrsc.org

Similarly, in the annulation of sulfonylphthalide with o-hydroxystyrenyl derivatives, the amount of base used is a key factor. acs.org Using a reduced amount of cesium carbonate (Cs2CO3) can lead to the exclusive formation of an indanone-fused furan (B31954), while increasing the base amount favors the production of a spiro-lactone. acs.org The solvent can also have a significant impact; for example, in some photoinduced radical tandem annulations, acetonitrile (B52724) (MeCN) was found to be the optimal solvent, while others like tetrahydrofuran (B95107) (THF) completely suppressed the reaction. nih.govfrontiersin.org

Table 2: Influence of Reaction Conditions on Product Selectivity

PrecursorsBase/CatalystSolventMajor ProductReference
(Z)-4-aryl-4-oxo-2-(pyridin-2-yl)but-2-enenitrile + Methyl NitroacetateTuned ConditionsTuned Conditions2-Acylindolizine, Isoxazole, or 2-Acyl-4H-quinolizin-4-one acs.org
Sulfonylphthalide + o-Hydroxystyrenyl Derivative0.5 equiv. Cs2CO3DioxaneIndanone-fused Furan acs.org
Sulfonylphthalide + o-Hydroxystyrenyl Derivative2 equiv. Cs2CO3DioxaneSpiro-lactone acs.org
1,7-diynefac-Ir(ppy)3 / NaHCO3MeCNFunctionalized Quinolin-2(1H)-one nih.govfrontiersin.org

Indolizine Core Construction Methods Relevant to Fused Isoxazole Derivatives

The construction of the indolizine core is a fundamental step in the synthesis of this compound. Several methods have been developed for this purpose, with the [3+2] annulation of pyridinium ylides being a particularly prominent strategy. rsc.org

[3+2] Annulation of Pyridinium Ylides with Unsaturated Partners

One of the most widely utilized methods for synthesizing the indolizine core is the [3+2] annulation of pyridinium ylides with various unsaturated partners, such as alkenes and alkynes. rsc.orgnih.govrsc.org This approach is considered a straightforward and versatile route for assembling the bicyclic indolizine system. nih.gov The reaction typically involves the 1,3-dipolar cycloaddition of a pyridinium ylide to an electron-deficient alkene or alkyne. nih.govnih.govnih.gov This method often results in indolizines with electron-withdrawing groups at the C1 and/or C3 positions. rsc.org

The versatility of this method is highlighted by its application in the synthesis of a wide range of functionalized indolizines. For instance, the reaction of pyridinium ylides with 1-chloro-2-nitrostyrenes has been used to prepare various indolizine derivatives. nih.govrsc.org

In Situ Generation of Pyridinium Ylides from Pyridinium Salts

Pyridinium ylides are highly reactive intermediates and are often generated in situ from the corresponding pyridinium salts. grafiati.comacs.orgresearchgate.net This is typically achieved by deprotonation of the pyridinium salt using a base. rsc.orgacs.org The ease of preparation of pyridinium salts makes this a convenient approach. rsc.org

The in situ generation of pyridinium ylides can also be achieved through the metal-catalyzed decomposition of diazo compounds in the presence of pyridine. grafiati.comworktribe.com This method avoids the need for a separate step to prepare the pyridinium salt and produces nitrogen as the only byproduct. worktribe.com For example, iron or copper catalysts can be used to generate pyridinium ylides from diazo compounds, which then undergo cycloaddition with electrophilic alkenes to form tetrahydroindolizidines. worktribe.com

Exploration of Substrate Scope and Functional Group Tolerance

The success of a synthetic methodology is often measured by its applicability to a wide range of substrates and its tolerance for various functional groups. In the synthesis of indolizine and its analogs, extensive research has been conducted to explore these parameters. Methodologies have been developed that accommodate diverse substituents on both the pyridine precursor and the coupling partner.

For instance, in copper-catalyzed reactions, a broad scope of functional groups is often well-tolerated. This includes variations in the aryl rings of substrates, allowing for both electron-donating and electron-withdrawing groups. rsc.org Similarly, rhodium(III)-catalyzed C-H activation has demonstrated a wide scope for aryl-substituted indolizines. rsc.org Palladium-catalyzed systems have also shown notable functional group tolerance, enabling the incorporation of biomolecules like sugars and terpenoids into the indolizine structure. rsc.org The compatibility with sensitive groups such as halogens (fluoro, chloro, bromo), nitro moieties, and even furan rings has been successfully demonstrated in various catalytic systems. nih.gov This broad tolerance is crucial for the synthesis of complex molecules and for creating libraries of compounds for biological screening. nih.govacs.org

Table 1: Functional Group Tolerance in Indolizine Synthesis

Catalytic SystemTolerated Functional GroupsSubstrate ExamplesReference
Copper-CatalyzedSubstituents on aryl rings, quinoline (B57606) instead of pyridine.Aryl-substituted fluoronitro derivatives, 2-(pyridin-2-yl)acetate derivatives. rsc.orgrsc.org
AminocatalysisFluoro, chloro, bromo, nitro, furan rings.α,β-unsaturated aldehydes, heteroaryl ketones. nih.gov
Palladium/Copper CatalyzedEsters, amides, sugars, terpenoids, APIs.N-methyl pyridinium salt with various acrylates. rsc.org
Gold-CatalyzedAlkyl, aryl, vinyl, aldehyde, amide groups.4-methoxy-1,2-dienyl-5-ynes, various isoxazoles. rsc.orgnih.gov

Transition-Metal Catalyzed Cyclizations for Indolizine Frameworks

Transition-metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the construction of complex molecules like indolizines. xmu.edu.cn These methods often proceed through atom-economical pathways, such as cycloisomerization or annulation reactions, starting from readily available precursors. xmu.edu.cnrsc.org Catalysts based on copper, rhodium, palladium, and gold have all been successfully employed to construct the indolizine skeleton, each offering unique advantages in terms of reactivity, selectivity, and substrate scope. rsc.orgresearchgate.net Many of these transformations are believed to proceed through the formation of metal-carbene intermediates, which then undergo cyclization to form the desired heterocyclic ring system. xmu.edu.cn

Copper catalysis is a versatile and widely used strategy for synthesizing indolizine derivatives. rsc.org These methods are often cost-effective and exhibit high efficiency. A common approach involves the [3+2] annulation of pyridinium ylides with alkenes or alkynes. rsc.org For example, a copper(II) catalyst has been used to facilitate the reaction between pyridinium ylides and fluoronitro derivatives, yielding 1-fluoroindolizines. rsc.org This reaction proceeds via a Michael-type addition followed by the formation of the five-membered ring and subsequent elimination. rsc.org In other variations, copper catalysts are used in oxidative coupling-annulations of 2-alkylazaarenes with terminal alkenes or in the cyclization of gem-difluoroalkenes with 2-(pyridin-2-yl)acetate derivatives, the latter involving a C-F bond cleavage. rsc.orgorganic-chemistry.org Simpler catalytic systems using CuBr with air as the oxidant have also been reported, highlighting the move towards more sustainable synthetic protocols. rsc.org

Table 2: Examples of Copper-Catalyzed Indolizine Synthesis

ReactantsCatalyst/ConditionsProduct TypeReference
Pyridinium ylide + FluoronitroalkeneCu(II) catalystAryl-substituted 1-fluoroindolizines rsc.org
Pyridine + DiazoacetateCu(I) catalystPartially reduced indolizines rsc.org
2-Alkylazaarenes + Terminal AlkenesCopper catalyst, oxidative couplingSubstituted indolizines organic-chemistry.org
2-(Pyridin-2-yl)acetate + gem-DifluoroalkenesCopper catalyst, coupling/cyclizationBisubstituted indolizine derivatives rsc.org

Rhodium(III) catalysis has emerged as a powerful tool for C-H activation and functionalization, enabling the synthesis of indolizines through novel pathways. rsc.org A notable example involves the oxidative annulation of pyridines with alkynes, where the rhodium(III) catalyst facilitates the cleavage of C(sp²)-H and C(sp³)-H bonds. rsc.org The proposed mechanism for these reactions often involves an initial C-H insertion, followed by the formation of an eight-membered ring intermediate, which then undergoes ring contraction and reductive elimination to afford the indolizine skeleton. rsc.org This strategy allows for the synthesis of a wide range of aryl-substituted indolizines. rsc.org In some cases, rhodium catalysts are used to activate donor-acceptor diazo compounds, generating pyridinium ylides in situ that then participate in a [3+2] annulation and subsequent metal-assisted migration to yield the final product. rsc.org

Palladium catalysts are renowned for their utility in cross-coupling reactions and have been effectively applied to the synthesis of indolizines. One approach utilizes pyridine-based Knoevenagel-type adducts in a Pd-catalyzed reaction to obtain indolizines with identical aryl groups at the C2 and C3 positions. rsc.org The proposed mechanism begins with palladium insertion into a C(sp²)-H bond, followed by a Heck-type coupling and interception by molecular oxygen to form the indolizine skeleton. rsc.orgacs.org In a different strategy, a combined Pd/Cu catalytic system was developed for the synthesis of C3-free indolizines from N-methyl pyridinium salts, overcoming the low reactivity of the weakly acidic C(sp³)-H reaction center. rsc.org This method demonstrated a broad scope, allowing for the functionalization of indolizines with various biomolecules. rsc.org Palladium catalysis has also been employed in the direct C-H arylation of isoxazoles, a reaction that could be applied to the functionalization of the this compound core. researchgate.net

Gold catalysis has significantly advanced the synthetic utility of alkynes, leading to new and efficient annulation reactions for heterocycle synthesis. rsc.orgresearchgate.net A particularly relevant development is the gold-catalyzed bicyclic annulation of 4-methoxy-1,2-dienyl-5-ynes with isoxazoles to produce indolizine derivatives. rsc.orgrsc.org This reaction is significant as it directly combines an isoxazole unit with precursors that form the indolizine framework. rsc.org The mechanism is distinct from typical gold-catalyzed alkyne annulations; it does not proceed through α-imino gold carbenes. rsc.orgrsc.org Instead, it is postulated to involve the formation of a π-allene intermediate, which leads to a vinyl gold carbene. This carbene then reacts with the isoxazole to generate a Z-3-imino-2-en-1-al intermediate, which undergoes sequential cyclizations to build the final indolizine skeleton. rsc.orgrsc.org This methodology can produce both 7- and 8-formyl indolizine derivatives. rsc.org Other gold-catalyzed approaches involve the formal (3+2) cycloaddition of isoxazole-based nitrenoids with alkynyl thioethers to produce sulfenylated pyrroles and indoles, which are structural components of indolizine. nih.govresearchgate.netacs.org

Table 3: Gold-Catalyzed Annulation of Dienyl-ynes with Isoxazoles

Dienyl-yne SubstrateIsoxazole SubstrateCatalystProduct TypeReference
4-methoxy-1,2-dienyl-5-ynes (various R groups)3,5-disubstituted isoxazolesAu(I) catalyst (e.g., IPrAuCl/AgSbF6)7- or 8-formyl indolizine derivatives rsc.orgrsc.org
Alkynyl thioethers3,5-dimethylisoxazole[IPrAu(CH3CN)]SbF63-sulfenylated pyrroles (indolizine precursors) nih.govacs.org
Palladium-Catalyzed Oxidative Annulation and Cross-Coupling

Synthetic Routes from N-Free Pyridine Derivatives

While many syntheses of indolizines start from pre-formed pyridinium salts or ylides, routes commencing with N-free pyridine derivatives are also of significant interest. rsc.org These methods avoid the separate step of forming the pyridinium salt. In one such approach, 2-acylpyridines react with enones under acidic conditions. The mechanism involves the conjugate addition of the pyridine nitrogen to the protonated enone, followed by cyclization and dehydration to form the indolizine product. rsc.org Another strategy reported the first successful metal-catalyzed [3+2] cyclization of an unsubstituted pyridine (a π-deficient heterocycle) with an alkenyldiazoacetate, catalyzed by Cu(I), to give functionalized indolizine derivatives. researchgate.netresearchgate.net These methods expand the toolkit for indolizine synthesis by directly utilizing the nucleophilicity of the pyridine nitrogen. rsc.org

Approaches Utilizing α-Acidic Picoline Derivatives

The synthesis of indolizine frameworks, a core component of the target this compound, can be achieved through methods involving α-acidic picoline derivatives. These substrates are valuable starting materials due to the inherent acidity of the α-picolinic position, enabling reactions with various electrophiles. rsc.org While direct synthesis of this compound using this specific approach is not extensively detailed in the provided context, the synthesis of substituted indolizines from α-acidic picoline derivatives serves as a foundational strategy. rsc.org

These methods typically involve the reaction of α-picoline derivatives, which possess an acidic methylene group, with suitable reaction partners like alkynes or alkenes. rsc.org The choice of base is a critical parameter that can influence the regioselectivity of the reaction, leading to different indolizine isomers. rsc.org For instance, a regiodivergent protocol for synthesizing indolizines substituted with electron-withdrawing groups at the C2 and C3 positions has been developed, where the selection of the base dictates the primary regioisomer formed. rsc.org

Furthermore, the versatility of this approach is demonstrated by the use of various reaction partners. For example, gem-difluoroalkenes have been employed as precursors to C2-free indolizines. rsc.org Additionally, Pd-catalyzed reactions of pyridine-based Knoevenagel-type adducts have been shown to produce indolizines bearing identical aryl groups at the C2 and C3 positions. rsc.org The mechanism for this transformation is proposed to involve palladium insertion into a C(sp²)-H bond, followed by a Heck-type coupling and subsequent steps to form the indolizine skeleton. rsc.org

Cascade Reactions and Domino Processes in Indolizine Formation

Cascade reactions, also known as domino reactions, offer an efficient and atom-economical pathway to construct the indolizine scaffold. These processes involve a series of intramolecular reactions where the subsequent transformation is triggered by the functionality generated in the previous step, all occurring in a single pot.

One such approach involves the reaction of 2-formyl-N-propargylpyrroles with active methylene compounds like nitromethane, alkyl malonates, methyl cyanoacetate, and malononitrile. rsc.org This cascade process, proceeding under basic conditions, involves condensation, cyclization, and aromatization to yield 6,7-disubstituted indolizines. rsc.org Interestingly, N-allenyl-2-formylpyrroles are more reactive substrates in this transformation, suggesting the in-situ generation of an allenyl intermediate from some N-propargyl pyrroles prior to cyclization. rsc.org

Another notable cascade strategy involves the reaction of pyrrole-2-carbaldehydes with commercially available 4-halogenated acetoacetic esters. nih.gov This method provides access to hydroxy-substituted indolizines, a functional group that is otherwise challenging to introduce. nih.gov The reaction proceeds through an SN2 substitution, followed by condensation and tautomerization. nih.gov The resulting indolizine derivatives have been shown to exhibit strong fluorescence. nih.gov

Furthermore, a metal-free cascade reaction for synthesizing poly-substituted indolizines has been developed using 2-alkylpyridines and bromonitroolefins. acs.org This process involves a sequence of Michael addition, SN2 reaction, and aromatization. acs.org The reaction demonstrates good scalability, with a gram-scale synthesis affording the desired indolizine product in high yield. acs.org

A Tf₂O-mediated cascade reaction of pyridyl-enaminones with thiophenols or thioalcohols provides another metal-free route to electron-rich indolizine derivatives. acs.orgnih.gov This reaction proceeds via a 1,4-addition of a vinyl iminium triflate intermediate, followed by cyclization and aromatization, allowing for the simultaneous formation of C-N and C-S bonds. acs.orgnih.gov

The hydroformylation of (R)-3-(pyrrol-1-yl)hex-1-ene offers a domino approach to the indolizine nucleus. beilstein-journals.orgnih.gov This multi-step process begins with a regioselective hydroformylation, followed by an intramolecular cyclodehydration of the resulting linear aldehyde and subsequent hydrogenation. beilstein-journals.orgnih.gov

Gold-catalyzed bicyclic annulations of 4-methoxy-1,2-dienyl-5-ynes with isoxazoles also lead to the formation of indolizine derivatives. semanticscholar.orgrsc.org The proposed mechanism involves the formation of a vinyl gold carbene, which reacts with the isoxazole to generate a Z-3-imino-2-en-1-al intermediate that undergoes sequential cyclizations. semanticscholar.orgrsc.org

Isoxazole Ring Construction Methodologies

The isoxazole ring is a key structural feature of the target compound. Its synthesis can be achieved through various methodologies, including multicomponent reactions and cycloaddition strategies.

Three-Component Reactions for Isoxazol-5(4H)-ones

Three-component reactions (TCRs) represent a highly efficient strategy for the synthesis of isoxazol-5(4H)-ones, which are valuable precursors and structural analogs. These one-pot reactions combine three starting materials to rapidly build molecular complexity.

Reaction with Hydroxylamine (B1172632) Hydrochloride

A common and versatile three-component reaction for synthesizing 4-arylmethylene-3-substituted-isoxazol-5(4H)-ones involves the condensation of an aromatic aldehyde, a β-ketoester (such as ethyl acetoacetate), and hydroxylamine hydrochloride. mdpi.comtandfonline.comorientjchem.orgnih.gov This reaction is often catalyzed by a variety of catalysts under different conditions.

For instance, propylamine-functionalized cellulose (B213188) has been employed as an effective catalyst in water at room temperature, yielding 3,4-disubstituted isoxazol-5(4H)-ones in good to high yields. mdpi.com Other catalysts, such as sodium sulfide (B99878) in ethanol, have also been shown to be effective, offering mild reaction conditions and short reaction times. tandfonline.com Citric acid in water has been used as a green catalyst for this transformation. orientjchem.org An agro-waste-based solvent medium has also been utilized, highlighting the move towards more environmentally benign synthetic protocols. nih.gov The use of natural sunlight as a green energy source has also been explored for this reaction, leading to high yields in short reaction times without the need for organic solvents or catalysts. semnan.ac.ir

The reaction mechanism generally involves the initial formation of an oxime from the β-ketoester and hydroxylamine hydrochloride, which then cyclizes to form a 3-substituted-isoxazole-5(4H)-one intermediate. mdpi.comtandfonline.com This intermediate subsequently undergoes a Knoevenagel condensation with the aromatic aldehyde to produce the final product. mdpi.com

Catalyst/ConditionsStarting MaterialsProductYieldReference
Propylamine-functionalized cellulose, Water, RTAryl/heteroaryl aldehydes, Ethyl acetoacetate/ethyl 4-chloroacetoacetate, Hydroxylamine hydrochloride3,4-disubstituted isoxazol-5(4H)-onesGood to high mdpi.com
Sodium sulfide, Ethanol, RTAromatic aldehydes, Ethyl acetoacetate, Hydroxylamine hydrochloride3-methyl-4-arylmethylene-isoxazol-5(4H)-onesHigh tandfonline.com
Citric acid, WaterAromatic aldehydes, Ethyl acetoacetate, Hydroxylamine hydrochloride4-arylmethylidene-3-methyl-isoxazol-5(4H)-ones70-90% orientjchem.org
Agro-waste solvent medium, 60 °CAromatic/heteroaromatic aldehydes, Ethyl acetoacetate, Hydroxylamine hydrochloride3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones86-92% nih.gov
Natural sunlight, WaterAromatic/heteroaromatic aldehydes, β-ketoesters, Hydroxylamine hydrochloride4-arylidene-isoxazole-5(4H)-ones89-97% semnan.ac.ir
Integration of Knoevenagel Condensation in Isoxazole Synthesis

The Knoevenagel condensation is a crucial step in many synthetic routes to isoxazole derivatives, particularly in the three-component reactions discussed previously. It typically involves the reaction of an active methylene compound, such as the initially formed 3-substituted-isoxazole-5(4H)-one, with an aldehyde or ketone. mdpi.com

In the context of the three-component synthesis of isoxazol-5(4H)-ones, the Knoevenagel condensation is the final step where the pre-formed isoxazolone intermediate reacts with an aldehyde to introduce the exocyclic double bond. mdpi.com This condensation is often facilitated by the same catalyst used for the initial cyclization.

Beyond the three-component synthesis of isoxazol-5(4H)-ones, the Knoevenagel condensation is a key transformation in other routes as well. For example, a one-pot synthesis of functionalized isoxazole-thiolane hybrids utilizes a Knoevenagel condensation between aldehydes, 1,4-dithiane-2,5-diol, and 3,5-dimethyl-4-nitroisoxazole, followed by a domino reaction sequence. rsc.org This highlights the versatility of the Knoevenagel condensation in building complex heterocyclic systems incorporating an isoxazole ring.

Generation and Cycloaddition of Nitrile Oxide Intermediates

The [3+2] cycloaddition of nitrile oxides with alkynes or alkenes is a powerful and widely used method for constructing the isoxazole and isoxazoline (B3343090) rings, respectively. mdpi.combeilstein-journals.orgrsc.orgresearchgate.net Nitrile oxides are typically generated in situ from various precursors, such as aldoximes or hydroximoyl chlorides. mdpi.combeilstein-journals.org

One approach involves the intramolecular [3+2] cycloaddition of a nitrile oxide derived from an N-propargylbenzimidazole oxime. mdpi.com In this case, the nitrile oxide is generated in situ from the aldoxime and undergoes cycloaddition with the neighboring alkyne to form a tetracyclic isoxazole-containing ring system. mdpi.com This intramolecular nature of the reaction "locks" the dipole and dipolarophile in place, leading to the formation of a 3,4-disubstituted isoxazole, a substitution pattern that can be challenging to achieve via intermolecular cycloadditions. mdpi.com

For the synthesis of 3,4,5-trisubstituted isoxazoles, a method has been developed involving the [3+2] cycloaddition of nitrile oxides with 1,3-diketones, β-ketoesters, or β-ketoamides in water under mild basic conditions. beilstein-journals.org This approach avoids the need for highly substituted and activated alkynes often required in traditional thermal cycloadditions. beilstein-journals.org

The generation of nitrile oxides can be achieved through various methods. For instance, treatment of oximes with a hypervalent iodine reagent leads to the rapid formation of nitrile oxides, which can then react with terminal alkynes to produce 3,5-disubstituted isoxazoles with complete regioselectivity. rsc.org

Nitrile Oxide Generation MethodDipolarophileProductKey FeaturesReference
From aldoxime (in situ)Intramolecular alkyneTetracyclic isoxazoleForms 3,4-disubstituted isoxazole mdpi.com
From hydroximoyl chlorides1,3-Diketones, β-ketoesters, or β-ketoamides3,4,5-trisubstituted isoxazolesReaction in water under mild basic conditions beilstein-journals.org
From oximes using hypervalent iodineTerminal alkynes3,5-disubstituted isoxazolesComplete regioselectivity, high yield rsc.org

Regiospecific Cyclization Strategies

Regiospecific cyclization is a cornerstone in the synthesis of complex heterocyclic systems like this compound. These strategies are designed to control the orientation of ring closure, ensuring the formation of the desired isomer.

One notable approach involves the domino Knoevenagel condensation/intramolecular aldol (B89426) cyclization process. This method has been effectively used to construct the pyridine ring within the indolizine skeleton. acs.org By reacting various pyrrole-2-carboxaldehydes with active methylene compounds, a diverse range of polysubstituted indolizines can be achieved with good to excellent yields. acs.org The specific substituents at the 5, 6, and 7 positions of the indolizine core are determined by the choice of the active methylene partner. acs.org

Another key strategy is the 1,3-dipolar cycloaddition reaction, which is a powerful tool for forming five-membered rings. The reaction between pyridinium ylides and electron-deficient alkenes or alkynes is a widely employed method for synthesizing the indolizine core. rsc.orgchim.it The regioselectivity of this cycloaddition can be influenced by the nature of the substituents on both the ylide and the dipolarophile. rsc.org

Furthermore, metal-catalyzed cyclization reactions have emerged as a versatile route to indolizine derivatives. For instance, copper-catalyzed cyclization of 2-(2-enynyl)pyridines with nucleophiles provides a pathway to functionalized indolizines. acs.org Similarly, palladium-catalyzed oxidative coupling between indolizines and vinylarenes can introduce substituents at specific positions, although controlling regioselectivity between α- and β-isomers can be a challenge. chim.it

Table 1: Regiospecific Cyclization Strategies for Indolizine Analogs
Reaction TypeKey ReactantsCatalyst/ConditionsOutcome
Domino Knoevenagel Condensation/Intramolecular Aldol CyclizationPyrrole-2-carboxaldehydes, Active methylene compounds-Polysubstituted indolizines
1,3-Dipolar CycloadditionPyridinium ylides, Electron-deficient alkenes/alkynesBaseIndolizines with EWGs
Copper-Catalyzed Cyclization2-(2-enynyl)pyridines, NucleophilesCopper catalystFunctionalized indolizines
Palladium-Catalyzed Oxidative CouplingIndolizines, VinylarenesPalladium catalyst, Bidentate N-ligandsC-3 substituted α-vinylaryl-indolizines

Green Chemistry Principles in this compound Synthesis Research

The integration of green chemistry principles into synthetic organic chemistry is crucial for developing sustainable processes. In the context of this compound and its analogs, researchers are actively exploring methods that minimize environmental impact. nih.gov

Application of Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis has been recognized as an effective green technique that can enhance reaction rates, improve yields, and reduce reaction times. numberanalytics.com The use of ultrasonic irradiation provides energy for chemical reactions through acoustic cavitation, leading to localized high temperatures and pressures that can accelerate bond formation. numberanalytics.comarkat-usa.org

A novel approach for the synthesis of isoxazolo[5,4-b]pyridines, structural analogs of the target compound, utilizes ultrasound irradiation in a one-pot reaction of aryl glyoxal (B1671930), 5-aminoisoxazoles, and malononitrile. researchgate.net This method employs acetic acid as both a solvent and a catalyst, highlighting a dual-role strategy that simplifies the reaction setup. researchgate.net The benefits of this ultrasound-assisted method include short reaction times, high efficiency, and easy product purification. researchgate.net Another example is the synthesis of isoxazolone derivatives using lemon juice as a natural acid catalyst under ultrasonic conditions, which offers an eco-friendly and cost-effective route. arkat-usa.org

Table 2: Ultrasound-Assisted Synthesis of Isoxazole Analogs
ReactantsCatalyst/SolventConditionsKey Advantages
Aryl glyoxal, 5-Aminoisoxazoles, MalononitrileAcetic AcidUltrasound irradiationShort reaction time, high efficiency, easy purification. researchgate.net
Substituted aldehydes, Ethyl acetoacetate, HydroxylamineLemon JuiceUltrasound irradiationEco-friendly, cost-effective, good to excellent yields. arkat-usa.org

Utilization of Environmentally Friendly Solvent Systems (e.g., Water)

The replacement of volatile and hazardous organic solvents with environmentally benign alternatives is a core principle of green chemistry. Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. nih.gov

Research has demonstrated the successful synthesis of 3,4-disubstituted isoxazol-5(4H)-ones, key precursors, in aqueous media. mdpi.comresearchgate.netscilit.com A one-pot, three-component reaction between a β-keto ester, hydroxylamine hydrochloride, and an aldehyde derivative proceeds efficiently in water at room temperature. mdpi.com This method not only avoids the use of organic solvents but also simplifies the work-up procedure, as the product often precipitates from the reaction mixture and can be isolated by simple filtration. mdpi.com The use of water as a solvent has been shown to be optimal in several studies focused on the synthesis of isoxazole derivatives. mdpi.comdntb.gov.ua

Development and Implementation of Heterogeneous Catalysts (e.g., Amine-Functionalized Cellulose)

Heterogeneous catalysts offer significant advantages in terms of separation, reusability, and reduced waste generation. dntb.gov.uaacs.org Amine-functionalized cellulose has emerged as a promising biodegradable and renewable solid support for catalytic applications. mdpi.comresearchgate.netscilit.com

In the synthesis of 3,4-disubstituted isoxazol-5(4H)-ones, propylamine-functionalized cellulose (Cell-Pr-NH2) has been employed as an efficient heterogeneous catalyst. mdpi.comresearchgate.netscilit.com The catalyst facilitates the one-pot, three-component reaction in water at room temperature, leading to high yields of the desired products. mdpi.com Studies have shown that a low catalyst loading is sufficient to drive the reaction to completion. mdpi.comresearchgate.netscilit.com The plausible mechanism involves the catalyst facilitating the initial condensation to form an intermediate, which then undergoes cyclization and subsequent Knoevenagel condensation. mdpi.com The use of this heterogeneous catalyst aligns with green chemistry principles by promoting atom economy, energy saving, and waste reduction. mdpi.comresearchgate.netscilit.com

Table 3: Amine-Functionalized Cellulose as a Heterogeneous Catalyst
CatalystReactionSolventConditionsKey Advantages
Propylamine-functionalized cellulose (Cell-Pr-NH2)Three-component synthesis of 3,4-disubstituted isoxazol-5(4H)-onesWaterRoom TemperatureHigh yields, low catalyst loading, reusability, environmentally friendly. mdpi.comresearchgate.netscilit.com

Reaction Mechanisms and Mechanistic Investigations of Isoxazolo 5,4 E Indolizine Formation

Proposed Mechanistic Pathways for Isoxazolo[5,4-e]indolizine Formation

The construction of the indolizine (B1195054) portion of the this compound scaffold is typically achieved through intramolecular cyclization strategies. These pathways often involve the generation of reactive intermediates that facilitate the formation of the fused pyridine-pyrrole ring system.

The formation of the indolizine ring system can proceed through several mechanistic routes, with the specific pathway depending on the starting materials and reaction conditions. One proposed mechanism involves a base-catalyzed double-bond isomerization of a 2-enynylpyridine precursor, which is then followed by a concerted pseudocoarctate cyclization to yield the indolizine core. nih.gov

Another significant pathway involves the cyclization of hydroxylactam precursors. researchgate.net In this process, a key intermediate is formed, which then undergoes an intramolecular cyclization. For instance, the cyclization of compounds like 6-hydroxy-5-[2-(1Hindol-3-yl)ethyl]-6,6a-dihydro-3aH-pyrrolo[3,4-d]isoxazol-4(5H)-ones is catalyzed by Lewis acids to afford complex indolizino structures. researchgate.net The electron flow in this type of reaction constitutes an intramolecular electrophilic attack where a nucleophilic arene attacks an electrophilic iminium ion, leading to the formation of a new carbon-carbon bond and the closure of the ring. A ruthenium-carbene complex has also been identified as a key intermediate in certain indolizine syntheses, highlighting the diverse intermediates that can be harnessed. xmu.edu.cn In some copper-catalyzed reactions, a pyridinium (B92312) ylide is proposed as a crucial intermediate, which undergoes a 1,3-dipolar cycloaddition with an electron-deficient alkene. nih.govmdpi.com This is followed by denitration and aromatization to furnish the final indolizine product. nih.gov

N-Acyliminium ions are powerful and highly reactive electrophilic intermediates that play a pivotal role in the synthesis of a wide array of nitrogen-containing heterocyclic compounds, including the indolizine core. researchgate.netresearchgate.net These ions are typically generated in situ from stable precursors such as hydroxylactams. researchgate.net

The N-acyliminium ion cyclization reaction is a key strategy for constructing the fused pyrrolo[2,1-a]isoquinoline (B1256269) ring system, a structure related to the indolizine framework. researchgate.net In the context of forming this compound and its analogues, an N-acyliminium ion can be generated from a suitably substituted bicyclic dihydroisoxazole (B8533529) precursor. researchgate.net This highly electrophilic species then undergoes a diastereoselective intramolecular cyclization, where a tethered nucleophile (often an aromatic or heteroaromatic ring) attacks the iminium carbon. researchgate.netresearchgate.net This ring-closing step is often irreversible and establishes the core stereochemistry of the final product. The choice of Lewis acid catalyst, such as BF₃·Et₂O or Sn(NTf₂)₄, can be crucial in promoting the formation of the N-acyliminium ion and influencing the reaction outcome. researchgate.net

Precursor TypeCatalyst / ConditionsIntermediateResulting SystemCitation
6-Hydroxy-5-(aryl-ethyl)-pyrrolo[3,4-d]isoxazol-4-oneBF₃·Et₂O or Sn(NTf₂)₄N-Acyliminium ionFused Isoxazolo-indolizine derivative researchgate.net
Bicyclic DihydroisoxazoleAcid catalystN-Acyliminium ionIsoxazolopyrroloisoquinoline researchgate.net
2-Aryl-3-hydroxyisoindolin-1-oneBF₃·OEt₂N-Acyliminium ionIndeno[2,1-c]isoindolo[2,1-a]quinoline researchgate.net

Detailed Electron Flow and Identification of Key Intermediate Species

Mechanistic Insights into Isoxazole (B147169) Ring Formation

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a fundamental component of the target molecule. Its synthesis is typically achieved through cycloaddition reactions or condensation-cyclization cascades.

A prevalent and robust method for constructing the isoxazole ring is the 1,3-dipolar cycloaddition reaction involving nitrile oxides. mdpi.com These nitrile oxides are highly reactive intermediates generated in situ from corresponding aldoxime precursors. mdpi.com The oxidation of an aldoxime, for example using an oxidant like (diacetoxyiodo)benzene (B116549) (PIDA), leads to the formation of the nitrile oxide. mdpi.com Hypervalent iodine(III) reagents are considered excellent choices for generating nitrile oxides from aldoximes. lucp.net

Once formed, the nitrile oxide intermediate readily undergoes a [3+2] cycloaddition reaction with a dipolarophile, such as an alkyne or an alkene, to yield the isoxazole or isoxazoline (B3343090) ring, respectively. mdpi.comlucp.net This reaction is a type of Huisgen 1,3-dipolar cycloaddition and is highly efficient for creating 3,5-disubstituted isoxazoles. mdpi.com The reaction conditions can be modulated, for instance by using microwave irradiation, to influence reaction times and yields. mdpi.com

The Knoevenagel condensation is a cornerstone reaction in organic synthesis, involving the reaction of an active hydrogen compound with an aldehyde or ketone in the presence of a basic catalyst. sigmaaldrich.com This reaction can be the initial step in a domino sequence leading to complex heterocyclic systems. For the synthesis of isoxazole-containing fused rings like isoxazolo[5,4-b]pyridines, a proposed mechanism involves an initial Knoevenagel condensation. researchgate.net

The process begins with the condensation of a compound like an aryl glyoxal (B1671930) with an active methylene (B1212753) compound, such as malononitrile, catalyzed by an acid like acetic acid. researchgate.net This is followed by a Michael addition and subsequent intramolecular cyclization and aromatization steps to furnish the final fused heterocyclic product. researchgate.net Similarly, a domino Knoevenagel condensation/intramolecular aldol (B89426) cyclization process has been employed as a key step in a [4+2] annulation strategy to construct the pyridine (B92270) ring within an indolizine skeleton. acs.org This highlights the versatility of the Knoevenagel condensation in building up the necessary precursors for subsequent cyclization events. acs.orgresearchgate.net

Reactant 1Reactant 2Reactant 3Key ProcessResulting SystemCitation
Aryl glyoxal5-AminoisoxazoleMalononitrileKnoevenagel condensation, Michael addition, cyclizationIsoxazolo[5,4-b]pyridine researchgate.net
Pyrrole-2-carboxaldehydeActive methylene compound-Knoevenagel condensation, aldol cyclizationIndolizine acs.org
Aldehyde/KetoneActive hydrogen compound-Knoevenagel condensation, dehydrationα,β-unsaturated carbonyl sigmaaldrich.com

The final steps in the formation of the isoxazole ring often involve crucial elimination and tautomerization events that lead to the stable aromatic system. In divergent annulation approaches where multiple heterocyclic cores can be accessed from common intermediates, the reaction outcome is highly dependent on these final steps. acs.org

A proposed mechanism for the formation of certain substituted isoxazoles begins with a Michael adduct intermediate. acs.orgnih.gov This intermediate can then undergo an elimination of a small molecule, such as hydrogen cyanide (HCN), coupled with a tautomerization to yield a more stable enol- or enamine-like intermediate. acs.orgnih.gov This species is then primed for an intramolecular cyclization. The final step in the sequence is typically a dehydration (loss of a water molecule), which is another form of elimination, to generate the aromatic isoxazole ring. acs.orgnih.gov Tautomerism can also play a critical role in activating the substrate for reaction; for example, the lactam-lactim tautomerism of isatin (B1672199) is key to its reactivity in [3+2] cycloaddition reactions to form fused oxadiazole systems, a principle applicable to related heterocyclic syntheses. acs.org

Knoevenagel Condensation and Post-Condensation Cyclization Processes

Mechanistic Understanding of Indolizine Annulation Reactions

The construction of the indolizine skeleton, a critical component of the this compound system, is often achieved through annulation reactions. These reactions typically involve the formation of one or more rings in a single synthetic operation. A deep understanding of the underlying mechanisms, including pericyclic reactions, stepwise additions, and the role of catalysts, is crucial for controlling the regioselectivity and stereoselectivity of these transformations.

One of the most powerful and widely employed methods for constructing the indolizine ring system is the 1,3-dipolar cycloaddition. chim.it This reaction involves the [3+2] cycloaddition of a pyridinium ylide (a 1,3-dipole) with a suitable dipolarophile, typically an activated alkene or alkyne. chim.itrsc.org The reaction is believed to proceed in a concerted, pericyclic fashion, where the 4π-electron system of the ylide and the 2π-electron system of the dipolarophile combine to form a five-membered ring. organic-chemistry.org

The process is often initiated by the in-situ generation of a pyridinium ylide from a corresponding pyridinium salt. rsc.org This ylide then reacts with an electron-deficient alkene or alkyne. The regioselectivity of the cycloaddition is governed by the electronic and steric properties of both the dipole and the dipolarophile. organic-chemistry.org Following the initial cycloaddition, a subsequent oxidative aromatization step is often required to furnish the final indolizine product. researchgate.net In some instances, the reaction can be a stepwise process involving a Michael-type addition followed by cyclization. rsc.org

For example, the reaction between pyridinium ylides and maleic anhydride (B1165640) can lead to 1-bromoindolizines through a sequence of 1,3-dipolar cycloaddition, oxidative decarboxylation, and dehydrogenative bromination. acs.org Similarly, thermal 1,3-dipolar cycloadditions of 4-acetoxyallenoates with in-situ generated azomethine ylides, followed by oxidative aromatization, yield indolizine derivatives. researchgate.net

An alternative mechanistic pathway to indolizine derivatives involves a Michael-type addition followed by an intramolecular cyclization. This stepwise approach provides a versatile strategy for the synthesis of a wide range of functionalized indolizines. rsc.orgnih.gov

A common strategy involves the reaction of a nucleophilic species, such as an enolate generated from a 2-pyridylacetate (B8455688) derivative, with a Michael acceptor like a bromonitroolefin. nih.gov The initial step is a conjugate addition of the nucleophile to the electron-deficient alkene, forming an intermediate which then undergoes an intramolecular nucleophilic substitution (S"N"2) to close the five-membered ring. Subsequent elimination of a leaving group, such as a nitro group, leads to the aromatization of the ring system and the formation of the indolizine product. nih.gov

This methodology has been successfully applied in the synthesis of various indolizine derivatives. For instance, a copper(II)-catalyzed domino [4+2] annulation process has been described that proceeds through an intermolecular Michael addition, a Thorpe-Ziegler type cyclization, and a final oxidation step. rsc.org Another example is the reaction of pyridinium ylides with nitroalkenes, where a Michael-type addition of the ylide to the nitroalkene is followed by the formation of a five-membered ring in what is formally a stepwise [3+2] cycloaddition. rsc.org

In many synthetic routes leading to indolizine-containing scaffolds, the final step involves an oxidative aromatization. This transformation is crucial for converting a partially saturated or non-aromatic intermediate into the stable, fully conjugated indolizine ring system. rsc.orgchemrxiv.org

This aromatization can be achieved through various methods, including the use of external oxidants or by reaction pathways that inherently lead to oxidation. For example, in the synthesis of 1-(2-hydroxybenzoyl)indolizines from the reaction of chromones with pyridinium ylides, a final oxidative aromatization step is required to form the desired product after a stepwise [3+2] annulation and ring-opening sequence. rsc.org

Gold catalysis has emerged as a powerful tool in organic synthesis, particularly for the activation of alkynes and allenes towards nucleophilic attack and subsequent cyclization reactions. acs.orgbohrium.com The unique reactivity of gold catalysts has enabled the development of novel and efficient methods for the construction of complex heterocyclic frameworks, including indolizine derivatives. rsc.org

A notable gold-catalyzed reaction for the synthesis of indolizine derivatives involves the bicyclic annulation of 4-methoxy-1,2-dienyl-5-ynes with isoxazoles. rsc.orgrsc.org Mechanistic studies, including deuterium (B1214612) labeling and crossover experiments, suggest a pathway that does not proceed through the commonly observed α-imino gold carbenes. rsc.orgrsc.org Instead, the proposed mechanism involves the gold-catalyzed activation of the allene (B1206475) moiety, forming a gold π-allene intermediate. rsc.orgrsc.org

The pendant alkyne then acts as an internal nucleophile, attacking the activated allene in a 1,4-alkyne shift. rsc.orgrsc.org This intramolecular attack is a key step that deviates from typical π-alkyne activation pathways. rsc.orgrsc.org Computational studies have shown that this π-allene route is kinetically more favorable than the alternative π-alkyne pathway. rsc.org The resulting intermediate is a vinyl gold species that is poised for further reaction. rsc.org

Following the alkyne attack on the π-allene, the resulting vinyl gold intermediate undergoes a crucial transformation. rsc.org Cleavage of a C-C sigma bond leads to the formation of a vinyl gold carbene intermediate. rsc.org This reactive species is then trapped by an isoxazole derivative. rsc.org

The trapping of the vinyl gold carbene by the isoxazole initiates a cascade of reactions. It leads to the formation of a Z-3-imino-2-en-1-al intermediate. rsc.org This intermediate then undergoes a series of gold-catalyzed sequential cyclizations, ultimately constructing the indolizine skeleton. rsc.org The specific substitution pattern on the starting allene can influence the final cyclization pathway, leading to the formation of either 8-formyl or 7-formyl indolizine derivatives. rsc.org This mechanistic pathway, involving the formation and trapping of a vinyl gold carbene, represents a novel and versatile strategy for the synthesis of functionalized indolizine cores. rsc.org

Metal-Catalyzed Reaction Mechanisms

Copper-Mediated Oxidation and Elimination Processes

Copper catalysts play a significant role in the formation of indolizine and its fused derivatives through oxidative annulation reactions. rsc.orgresearchgate.net A general strategy involves the copper(II)-promoted [3+2]-annulation of pyridinium ylides with suitable reaction partners. researchgate.net For instance, the synthesis of 1-fluoroindolizines has been achieved using a copper(II) acetate-2,6-lutidine system, which facilitates the reaction between pyridinium ylides, generated in situ, and α-fluoronitroalkenes. researchgate.net This process is effective for both electron-rich and electron-deficient nitroalkenes and various pyridinium and isoquinolinium salts. researchgate.net

In some cases, copper catalysts are employed in solvent-free conditions. For example, a copper-catalyzed bromination of a methyl ketone, followed by a 1,3-dipolar cycloaddition with an alkenoic acid and subsequent oxidative decarboxylation and dehydrogenation, yields indolizine derivatives. organic-chemistry.org Air or oxygen can serve as the terminal oxidant in these copper-mediated reactions. rsc.orgorganic-chemistry.org

The proposed mechanism for certain copper-catalyzed reactions involves the formation of a copper-organochalcogen complex that activates an alkyne for cyclization. mdpi.com For instance, in the synthesis of 5-organochalcogenated nicotinates, a copper(II) complex polarizes the chalcogen-chalcogen bond, leading to electrophilic addition to the alkyne, followed by intramolecular nucleophilic attack and deprotonation. mdpi.com

Detailed mechanistic studies have also pointed to single-electron transfer (SET) processes in copper-mediated syntheses. The reaction of 2-(pyridine-2-yl)acetate derivatives with maleimides, catalyzed by Cu(OAc)·H₂O in the presence of Ag₂CO₃ as an oxidant, is proposed to proceed through a sequential SET reaction, Michael addition, tautomerization, another SET, intramolecular cyclization, and finally dehydrogenative aromatization to form the indolizine-fused product. rsc.org

Table 1: Examples of Copper-Mediated Indolizine Synthesis

Catalyst System Reactants Product Type Reference
Cu(OAc)₂ / 2,6-lutidine Pyridinium ylides, α-fluoronitroalkenes 1-Fluoroindolizines researchgate.net
CuBr₂ Pyridines, Methyl ketones, Alkenoic acids Indolizine derivatives organic-chemistry.org
Cu(OAc)·H₂O / Ag₂CO₃ 2-(Pyridine-2-yl)acetate derivatives, Maleimides Pyrrolo[3,4-b]indolizine-1,3-diones rsc.org
Rhodium(II) Carbene Species in Ring Closure

Rhodium(II) catalysts are particularly effective in promoting the formation of indolizine and related heterocyclic systems through the generation of rhodium(II) carbene or carbenoid species. rsc.orgacs.org These reactive intermediates can undergo various transformations, including cyclization and cycloaddition reactions.

A common strategy involves the denitrogenative decomposition of N-sulfonyl-1,2,3-triazoles or diazo compounds to generate a rhodium(II) carbene. rsc.orgacs.org For example, the reaction of (E)-3-(2-pyridylmethylene)-4-diazopyrrolidine-2,5-diones catalyzed by rhodium(II) acetate (B1210297) generates a Rh(II) carbene species that undergoes ring closure, facilitated by the nitrogen atom of the pyridine ring, to yield maleimide-expanded indolizines. rsc.org

In the context of isoxazole chemistry, rhodium(II)-catalyzed reactions can lead to the formation of various nitrogen-containing heterocycles. The reaction of N-sulfonyl-1,2,3-triazoles with isoxazoles, catalyzed by Rh(II), can proceed through the formation of an α-imino rhodium(II) carbenoid. acs.org This intermediate can then react with the isoxazole to form an isoxazolium ylide, which subsequently undergoes ring-opening of the isoxazole's N-O bond to form an azatriene intermediate. acs.org This intermediate can then cyclize to form different products depending on the reaction pathway. acs.org

Mechanistic investigations, including the isolation of intermediates, have provided strong evidence for the involvement of metal-carbene species in these cyclization reactions. xmu.edu.cn While rhodium carbenes are often proposed, related ruthenium-carbene intermediates have been isolated and structurally characterized, lending support to the proposed mechanisms in transition-metal-catalyzed indolizine synthesis. xmu.edu.cn

Table 2: Rhodium(II)-Catalyzed Reactions in Heterocycle Synthesis

Catalyst Reactants Intermediate Product Type Reference
Rh(II) acetate (E)-3-(2-pyridylmethylene)-4-diazopyrrolidine-2,5-diones Rh(II) carbene Maleimide-expanded indolizines rsc.org

Single-Electron Transfer (SET) Mechanisms in Annulation

Single-electron transfer (SET) mechanisms have been proposed as a key step in certain annulation reactions leading to indolizine-type structures. rsc.orgmdpi.com These processes typically involve a one-electron oxidation or reduction of a substrate to generate a radical intermediate, which then participates in subsequent bond-forming events.

One example is the copper-catalyzed reaction between N-allylphenylacetamide and a fluoroalkyl source, which is suggested to proceed via an SET process to generate a fluoroalkyl radical intermediate. mdpi.com Similarly, the synthesis of pyrrolo[3,4-b]indolizine-1,3-diones from 2-(pyridine-2-yl)acetate derivatives and maleimides is believed to involve two sequential SET steps. rsc.org The first SET, facilitated by a copper(I) species, initiates a Michael addition. A second SET event then leads to intramolecular cyclization and eventual aromatization. rsc.org

SET mechanisms can also be initiated by non-metallic reagents. For instance, tert-butyl nitrite (B80452) (TBN) can act as a radical initiator, inducing the formation of radical intermediates that lead to the synthesis of isoxazole-fused heterocycles. nih.gov

Studies on Regioselectivity and Stereoselectivity Control

The control of regioselectivity and stereoselectivity is a critical aspect of the synthesis of complex molecules like this compound and its analogs. The substitution pattern on the final heterocyclic core is determined by the regiochemical outcome of the key bond-forming reactions.

In the synthesis of substituted indolizines, the use of 3-substituted pyridine derivatives can lead to the formation of two regioisomers, as the annulation can occur on either side of the nitrogen atom. rsc.org The choice of catalyst and reaction conditions can significantly influence this regioselectivity. For example, in the palladium-catalyzed annulation of 2-(pyridine-2-yl)acetonitrile derivatives with propargyl carbonates, the regioselectivity is highly dependent on the choice of the phosphine (B1218219) ligand. organic-chemistry.org

For isoxazole synthesis, the regioselectivity of cyclocondensation reactions can be controlled by varying the reaction conditions and the structure of the substrates. nih.gov In the reaction of β-enamino diketones with hydroxylamine (B1172632), the regiochemical outcome can be directed by the choice of solvent, the use of a base like pyridine, or the addition of a Lewis acid such as BF₃·OEt₂. nih.gov These modifications allow for the selective synthesis of different regioisomeric isoxazoles. nih.gov

Gold-catalyzed reactions of alkynyl thioethers with isoxazoles have been shown to proceed with high regioselectivity, leading to 3-sulfenylated pyrroles. acs.org This selectivity is attributed to the preferential β-addition of the isoxazole-derived nitrenoid to the alkyne, directed by the sulfenyl group. acs.org

Stereoselectivity is also a key consideration, particularly when chiral centers are formed during the reaction. Chiral dirhodium(II) carboxylate catalysts have been successfully employed in the asymmetric synthesis of quinolizidines through a dearomatizing formal [3+3]-cycloaddition of pyridinium methylides. acs.org The catalyst plays a crucial role in controlling the enantioselectivity of the cycloaddition. acs.org

Table 3: Factors Influencing Selectivity in Heterocycle Synthesis

Reaction Type Substrates Controlling Factor Outcome Reference
Pd-catalyzed annulation 2-(Pyridine-2-yl)acetonitrile derivatives, Propargyl carbonates Phosphine ligand Regioselectivity organic-chemistry.org
Cyclocondensation β-Enamino diketones, Hydroxylamine Solvent, Lewis acid (BF₃·OEt₂) Regioselectivity nih.gov
Au(I)-catalyzed annulation Alkynyl thioethers, Isoxazoles Sulfenyl directing group Regioselectivity acs.org

Structural Elucidation Methodologies for Isoxazolo 5,4 E Indolizine Derivatives

Spectroscopic Techniques for Comprehensive Structural Confirmation

Spectroscopic analysis is the cornerstone of structural elucidation in organic chemistry. For isoxazolo[5,4-e]indolizine derivatives, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is indispensable for unambiguous structural assignment. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. longdom.org By analyzing the magnetic properties of atomic nuclei, chemists can deduce the connectivity and spatial relationships of atoms within a molecule. longdom.org

One-dimensional NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for determining the basic structure of this compound derivatives. acs.org

¹H NMR: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. Chemical shifts (δ), reported in parts per million (ppm), indicate the electronic environment of each proton. Signal splitting (multiplicity) reveals the number of neighboring protons, and integration of the signals corresponds to the relative number of protons of each type. For instance, in various isoxazole (B147169) derivatives, aromatic protons typically appear in the downfield region (around 7.0-8.5 ppm), while protons of alkyl or methoxy (B1213986) groups are found in the upfield region. rsc.orgacs.orgnih.gov

¹³C NMR: This method provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal. The chemical shift of each signal indicates the type of carbon (e.g., C=O, C=C, C-N, CH₃). For example, carbonyl carbons in isoxazole derivatives can be observed at δ values around 180-190 ppm, while aromatic and heterocyclic carbons resonate in the 100-170 ppm range. acs.orgnih.govrsc.org

Below are representative ¹H and ¹³C NMR data for related heterocyclic compounds, illustrating the typical chemical shift ranges.

Table 1: Representative ¹H NMR Data for Related Heterocyclic Systems

Compound Type Functional Group Chemical Shift (δ) ppm Reference
Isoxazole Derivative Isoxazole-H 6.50 - 6.84 rsc.orgrsc.org
Aromatic-H 6.93 - 8.29 rsc.orgrsc.org
-OCH₃ 3.82 - 3.98 rsc.org
-CH₂-N- 5.77 - 6.12 rsc.org
Indolizine (B1195054) Derivative Aromatic-H 6.82 - 9.57 acs.orgnih.gov
-OCH₃ 3.64 - 3.97 acs.orgnih.gov

Table 2: Representative ¹³C NMR Data for Related Heterocyclic Systems

Compound Type Carbon Type Chemical Shift (δ) ppm Reference
Isoxazole Derivative C=O 186.9 - 188.4 acs.orgnih.gov
Heterocyclic C 96.8 - 173.0 rsc.orgrsc.org
Aromatic C 110.8 - 144.9 rsc.orgrsc.org
-OCH₃ 55.3 - 56.8 rsc.org
Indolizine Derivative C=O 189.0 - 190.1 acs.orgnih.gov
Heterocyclic C 84.4 - 160.2 acs.orgnih.gov
Aromatic C 109.9 - 154.2 acs.orgnih.gov

While 1D NMR provides foundational data, 2D NMR techniques are crucial for assembling the complete molecular puzzle, establishing atom connectivity and elucidating the relative stereochemistry. longdom.orgyoutube.com These experiments spread the NMR information across two frequency dimensions, resolving overlapping signals and revealing correlations between different nuclei. longdom.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms (²J and ³J couplings). princeton.eduucl.ac.uk Cross-peaks in a COSY spectrum connect the signals of coupled protons, allowing for the tracing of proton-proton networks within the this compound framework. ipb.pt

HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Coherence): These are heteronuclear correlation experiments that show which protons are directly attached to which carbon atoms. princeton.eduipb.pt Each cross-peak in an HSQC or HMQC spectrum correlates the chemical shift of a proton with that of the carbon it is bonded to, providing a direct link between the ¹H and ¹³C NMR spectra. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds (²J and ³J couplings). princeton.eduipb.pt HMBC is particularly powerful for connecting different spin systems identified by COSY and for establishing the connectivity across quaternary carbons (carbons with no attached protons). For instance, in the analysis of a 3-aminoisoxazole (B106053) derivative, HMBC was used to confirm the position of the amino group by observing correlations between the amino protons and the C-3 and C-4 carbons of the isoxazole ring. arkat-usa.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. princeton.eduucl.ac.uk The observation of a NOESY cross-peak between two protons indicates a through-space distance of approximately less than 5 Å. ucl.ac.uk This is invaluable for determining the relative stereochemistry and conformation of the molecule. For example, a NOESY spectrum was used to determine the configuration of an azirine ring by observing the correlation between a proton on the ring and the ortho protons of a phenyl substituent. ipb.pt

One-Dimensional NMR (1H NMR, 13C NMR)

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. etamu.edu It provides crucial information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is a vital tool for the unambiguous confirmation of the molecular formula of a newly synthesized compound. researchgate.net Unlike low-resolution mass spectrometry which provides the nominal mass, HRMS can measure the exact mass of a molecule to several decimal places. nih.govchromatographyonline.com This high level of precision allows for the determination of a unique elemental composition, as different combinations of atoms will have slightly different exact masses. nih.gov The calculated exact mass for a proposed structure is compared to the experimentally measured value, and a match within a narrow tolerance (typically < 5 ppm) provides strong evidence for the assigned molecular formula. chromatographyonline.com For instance, the calculated mass for [M+H]⁺ of a synthesized compound can be compared to the found value to confirm its identity. acs.orgnih.govacs.orgnih.govmdpi.com

Table 3: Representative HRMS Data for Related Heterocyclic Compounds

Compound Calculated m/z [M+H]⁺ Found m/z [M+H]⁺ Reference
C₁₉H₁₈NO₂ 292.1332 292.1335 acs.org
C₁₈H₁₅BrNO₂ 356.0281 356.0289 acs.org
C₁₈H₁₅N₂O₄ 323.1026 323.1028 acs.org
C₁₇H₁₃N₂O₄ 309.0870 309.0866 nih.gov
C₁₄H₁₄NO₅ 276.0867 276.0867 mdpi.com
C₂₁H₂₂N₆O₅ 439.1724 439.1728 mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. etamu.edu It is particularly useful for the analysis of volatile and thermally stable compounds. jfda-online.com In the context of this compound synthesis, GC-MS can be employed to identify volatile byproducts or intermediates in a reaction mixture. notulaebotanicae.ro The gas chromatograph separates the components of a mixture, and each separated component is then introduced into the mass spectrometer. mdpi.com The mass spectrometer provides a mass spectrum for each component, which serves as a molecular fingerprint. The fragmentation pattern observed in the mass spectrum can provide valuable structural information about the analyte. mdpi.comscirp.org

Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (ESI-QTOF MS)

Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (ESI-QTOF MS) stands as a powerful tool for the analysis of this compound derivatives, offering high sensitivity, mass accuracy, and the ability to perform tandem mass spectrometry (MS/MS) for structural elucidation. nih.govagsanalitica.com This technique is particularly well-suited for polar and thermally labile molecules, making it ideal for many heterocyclic compounds. libretexts.org

In the analysis of related heterocyclic systems, ESI-QTOF MS has been instrumental in confirming molecular weights and providing fragmentation patterns that help to piece together the molecular structure. For instance, in the characterization of indolizine derivatives, high-resolution mass spectrometry (HRMS) using ESI-QTOF has been used to determine the elemental composition of the synthesized molecules with high precision. acs.org The process involves ionizing the sample and then separating the ions based on their mass-to-charge ratio (m/z). libretexts.org The high mass accuracy of TOF analyzers can significantly reduce matrix effects and provide confident identification of target molecules. nih.govlibretexts.org

Tandem mass spectrometry (MS/MS) experiments, often performed with a quadrupole preceding the TOF analyzer, allow for the fragmentation of selected precursor ions. nih.govagsanalitica.com The resulting product ion spectrum provides valuable information about the connectivity of the molecule. By analyzing the neutral losses and the m/z values of the fragments, researchers can deduce the structure of the original molecule. nih.gov For example, in the study of sulfaquinoxaline (B1682707) byproducts, collision-induced dissociation (CID-MS/MS) was used to propose chemical structures based on the fragmentation patterns of the protonated molecules. nih.gov

Table 1: ESI-QTOF MS Data for Exemplary Heterocyclic Compounds

CompoundMolecular FormulaCalculated [M+H]⁺ (m/z)Found [M+H]⁺ (m/z)
Methyl 2-(2-Naphthoyl)-1-cyanoindolizine-3-carboxylateC₂₂H₁₅N₂O₃355.1077355.1087
2-(Furan-2-carbonyl)-4-oxo-4H-quinolizine-1-carbonitrileC₁₅H₉N₂O₃265.0608265.0594

This table presents data for related indolizine and quinolizine derivatives, illustrating the high mass accuracy achievable with ESI-QTOF MS that is similarly applied to this compound derivatives. acs.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the various functional groups present in a molecule. pg.edu.pl It operates on the principle that covalent bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their natural vibrational modes. This absorption is recorded as a spectrum, which serves as a molecular "fingerprint." pg.edu.pl

For this compound derivatives, IR spectroscopy is crucial for confirming the presence of key structural motifs. For example, the IR spectrum of a related isoxazolo[4,3-e]indazole system showed characteristic bands for the -N-O- and -C=N- moieties of the heterocyclic ring. researchgate.net Similarly, in the analysis of this compound derivatives, one would expect to observe characteristic absorptions for the isoxazole and indolizine ring systems.

The typical IR absorption range for covalent bonds is between 4000 and 600 cm⁻¹. pg.edu.pl Specific regions of the spectrum are indicative of particular functional groups. For instance, carbonyl (C=O) groups exhibit a strong, sharp absorption in the range of 1780-1670 cm⁻¹. libretexts.org The N-H stretching vibrations of amines and amides appear in the 3500-3300 cm⁻¹ region. libretexts.org The presence or absence of these characteristic bands provides direct evidence for the functional groups within the molecule.

Table 2: Typical IR Absorption Frequencies for Functional Groups Relevant to this compound Derivatives

Functional GroupBondCharacteristic Absorption (cm⁻¹)
AlkeneC=C1680-1640
Aromatic RingC=C1600-1585
NitrileC≡N2260-2220
Carbonyl (Ester)C=O1750-1735
EtherC-O1300-1000
NitroN-O1550-1500 and 1365-1345

This table is a generalized representation of IR absorption frequencies. The exact position of a band can be influenced by the molecular environment. libretexts.org

X-ray Crystallography for Definitive Three-Dimensional Structural Determination

While spectroscopic methods provide valuable information about connectivity and functional groups, X-ray crystallography offers an unparalleled, definitive determination of the three-dimensional structure of a molecule in the solid state. nih.gov

Single Crystal X-ray Diffraction Analysis for Absolute and Relative Configuration

Single crystal X-ray diffraction is the most powerful technique for determining the precise arrangement of atoms within a crystalline solid. nih.gov This method can unambiguously establish the relative configuration of all stereogenic centers in a molecule. nih.gov Furthermore, under appropriate conditions, it can also be used to determine the absolute configuration of a chiral molecule. encyclopedia.pubthieme-connect.de

The process involves irradiating a single crystal of the compound with X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions, bond lengths, and bond angles can be determined with high precision. encyclopedia.pub

In the study of complex heterocyclic systems like indolizine derivatives, single crystal X-ray diffraction has been used to confirm the proposed structures and to elucidate the stereochemistry. nih.govrsc.orgxmu.edu.cn For example, the molecular structures of various indolizine derivatives have been unequivocally confirmed by X-ray diffraction analysis. nih.govrsc.org This technique is particularly crucial when new synthetic routes are developed, as it provides definitive proof of the resulting molecular architecture. acs.orgbeilstein-journals.org

Structural Comparison with Related Fused Heterocycles

For instance, the crystal structures of various substituted indolizine and isoxazole-containing compounds provide a basis for comparison. acs.orgnih.govrsc.org By comparing the bond lengths and angles within the this compound core to those in simpler indolizine or isoxazole systems, one can assess the degree of electronic and steric influence that the fused ring system imparts. For example, studies on 1,2,3,4,5-pentathiepino[6,7-a]indolizines revealed how different substituents on the pyridine (B92270) moiety influence the electronic structure and molecular packing. mdpi.com Such comparisons are vital for understanding the structure-property relationships within this class of compounds.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique that determines the mass percentages of the elements (primarily carbon, hydrogen, and nitrogen) in a compound. researchgate.net This information is then used to calculate the empirical formula of the substance, which represents the simplest whole-number ratio of atoms in the compound.

The validation of the empirical formula is a critical step in the characterization of a newly synthesized compound. It provides a fundamental check on the purity and identity of the substance. For many newly synthesized heterocyclic compounds, including derivatives of isoxazole and indolizine, elemental analysis is routinely reported alongside spectroscopic data to provide a comprehensive characterization. researchgate.net The experimentally determined mass percentages of C, H, and N are compared with the values calculated from the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the correctness of the proposed structure.

Computational and Theoretical Studies on Isoxazolo 5,4 E Indolizine Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding a molecule's electronic architecture, which governs its stability, reactivity, and physical properties. rsc.orgsbfisica.org.br These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within a molecule. sbfisica.org.br

Density Functional Theory (DFT) for Ground State Properties and Energetics

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. columbia.edu It is used to calculate ground state properties by determining the electron density of a system. sbfisica.org.br For the Isoxazolo[5,4-e]indolizine system, DFT calculations would be essential for optimizing the molecular geometry to find the most stable (lowest energy) conformation.

From a single optimized structure, a wealth of information can be derived, including the total energy, dipole moment, and the energies of molecular orbitals. While specific DFT studies on this compound are not available in the current literature, such an analysis would yield data similar to that shown in the illustrative table below. These parameters are crucial for understanding the molecule's polarity, stability, and kinetic properties. researchgate.net

Table 1: Illustrative DFT-Calculated Ground State Properties for this compound. (Note: These are representative parameters; no published data is available).
ParameterDescriptionHypothetical Value
Total Energy (Hartree)The total electronic energy of the molecule in its lowest energy state.N/A
Dipole Moment (Debye)A measure of the net molecular polarity.N/A
EHOMO (eV)Energy of the Highest Occupied Molecular Orbital.N/A
ELUMO (eV)Energy of the Lowest Unoccupied Molecular Orbital.N/A
HOMO-LUMO Gap (eV)Energy difference between HOMO and LUMO, indicating chemical reactivity.N/A

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgresearchgate.net The HOMO is the orbital most likely to donate electrons, while the LUMO is the orbital most likely to accept them. numberanalytics.com The energy gap between the HOMO and LUMO is a critical indicator of molecular stability; a large gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more reactive. bldpharm.com

For this compound, FMO analysis would predict sites susceptible to electrophilic or nucleophilic attack. The spatial distribution of the HOMO would indicate regions of high electron density (nucleophilic sites), while the LUMO distribution would highlight electron-deficient regions (electrophilic sites). This is crucial for predicting how the molecule would interact with other reagents or biological targets. wikipedia.orgd-nb.info

Table 2: Illustrative Frontier Molecular Orbital Data for Reactivity Analysis of this compound. (Note: Data is for illustrative purposes only).
OrbitalPrimary Atomic ContributionPredicted Reactivity Type
HOMON/A (e.g., Pyrrole-like ring)Site for electrophilic attack
LUMON/A (e.g., Isoxazole (B147169) or Pyridine-like ring)Site for nucleophilic attack

Transition State Analysis in Reaction Mechanisms

Chemical reactions proceed from reactants to products via a high-energy intermediate known as the transition state (TS). scirp.org Locating and characterizing the TS computationally is key to understanding a reaction's mechanism and predicting its rate. e3s-conferences.orgnih.gov Transition state analysis involves calculating the energy barrier (activation energy) that must be overcome for a reaction to occur. scirp.org

For the this compound system, TS analysis would be applied to model its synthesis, such as a potential intramolecular cycloaddition reaction to form the fused ring system. By mapping the potential energy surface, chemists can identify the most favorable reaction pathway, providing insights that are difficult to obtain experimentally. e3s-conferences.org

Prediction of Regioselectivity and Stereoselectivity in Synthetic Reactions

When a reaction can yield multiple isomers, computational chemistry can predict which product is most likely to form. Regioselectivity (which position reacts) and stereoselectivity (which spatial arrangement is formed) are determined by differences in the activation energies of the competing reaction pathways. nih.gov

In the synthesis of substituted this compound derivatives, different functional groups could be introduced at various positions on the scaffold. For example, in a cycloaddition reaction, the orientation of the reacting molecules determines the final regiochemistry. nih.govresearchgate.net By calculating the transition state energies for all possible outcomes, the major product can be predicted, thereby guiding synthetic strategies to be more efficient and targeted. columbia.edu

Conformational Analysis and Molecular Dynamics Simulations

While quantum calculations are excellent for rigid structures, many molecules are flexible. Conformational analysis explores the different spatial arrangements (conformers) a molecule can adopt and their relative energies. For larger, more complex derivatives of this compound, particularly those with flexible side chains, this analysis is crucial.

Molecular Dynamics (MD) simulations extend this by modeling the movement of atoms over time, providing a dynamic view of the molecule's behavior. mdpi.commdpi.com MD simulations are particularly powerful for studying how a ligand (like an this compound derivative) binds to a biological target, such as an enzyme. mdpi.com The simulation can reveal key interactions, the stability of the ligand-protein complex, and the conformational changes that occur upon binding. mdpi.com Although no MD simulations have been published for this specific scaffold, this method remains a critical tool in computational drug design. nih.gov

In Silico Structure–Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies aim to connect a molecule's chemical structure to its biological effect. nih.gov In silico (computational) SAR methods, such as Quantitative Structure-Activity Relationship (QSAR), build mathematical models to predict the activity of new compounds. mdpi.com These models are trained on a set of molecules with known activities and use calculated molecular descriptors (properties like size, shape, and electronic features) to establish a predictive correlation. nih.gov

For a series of this compound derivatives, a QSAR study could predict their potential as, for example, enzyme inhibitors. nih.govrsc.org By identifying which structural features increase or decrease activity, these models can guide the design of more potent and selective compounds, accelerating the drug discovery process and reducing the need for extensive synthesis and testing. rsc.org

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)

A comprehensive search of scientific literature and chemical databases reveals a significant gap in the computational and theoretical studies of this compound systems. Specifically, there is no available research dedicated to the ab initio prediction of spectroscopic properties such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) frequencies for the this compound scaffold or its derivatives.

Computational chemistry methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic characteristics of novel molecules. Methodologies like the Gauge-Including Atomic Orbital (GIAO) method are routinely employed to calculate NMR chemical shifts (¹H and ¹³C), while harmonic and anharmonic frequency calculations can provide accurate predictions of IR absorption bands. These theoretical data are invaluable for the structural elucidation of newly synthesized compounds, allowing for the assignment of experimental spectra and the confirmation of predicted molecular structures.

Despite the utility of these computational approaches, their application to the this compound system has not been reported. Consequently, there are no published data tables of predicted NMR chemical shifts or IR frequencies for this specific heterocyclic framework. The absence of such theoretical studies limits the ability to benchmark experimental findings against computed values, a practice that is increasingly standard in modern chemical research for the unambiguous characterization of new chemical entities.

Further research in this area is warranted to build a foundational understanding of the spectroscopic behavior of isoxazolo[5,4-e]indolizines, which would, in turn, support and accelerate their synthesis and application in various scientific fields.

Advanced Research Applications and Synthetic Utility of Isoxazolo 5,4 E Indolizine Derivatives Non Biological/clinical Focus

Role as Versatile Precursors in Complex Organic Synthesis

The isoxazolo[5,4-e]indolizine core serves as a valuable building block in the synthesis of a variety of complex molecular architectures. Its inherent reactivity allows for transformations into other fused ring systems and architecturally intricate nitrogen-containing compounds.

Formation of Other Fused Heterocyclic and Carbocyclic Systems

The this compound framework is a precursor for constructing a variety of fused heterocyclic and carbocyclic systems. acdlabs.com The ability to selectively open and rearrange the isoxazole (B147169) ring provides a synthetic pathway to novel molecular scaffolds. For instance, gold-catalyzed bicyclic annulations of 4-methoxy-1,2-dienyl-5-ynes with isoxazoles can lead to the formation of indolizine (B1195054) derivatives. rsc.org This process involves a rearrangement where the isoxazole ring is incorporated into the final indolizine structure. rsc.org

Furthermore, the general principles of fused heterocyclic system nomenclature and synthesis provide a framework for understanding how the this compound core can be conceptually derived from or transformed into other fused systems. acdlabs.com The strategic placement of functional groups on the this compound skeleton allows for subsequent cyclization reactions, leading to the formation of additional rings and creating more complex polycyclic structures.

Synthesis of Architecturally Complex Nitrogen-Containing Compounds (e.g., β-amino acids, imino polyols)

The isoxazole moiety within the this compound system is a key functional group that can be chemically manipulated to generate a range of complex nitrogen-containing compounds. Isoxazoles and their derivatives are recognized as excellent precursors in the synthesis of β-amino acids and imino or amino polyols. indexcopernicus.com This transformation typically involves the reductive cleavage of the N-O bond of the isoxazole ring, which unmasks amino and carbonyl functionalities. These can then be further elaborated to yield the desired complex nitrogenous products.

The inherent strain and reactivity of the isoxazole ring facilitate these synthetic transformations, making this compound derivatives attractive starting materials for accessing molecules with high architectural complexity and a dense arrangement of functional groups.

Applications in Materials Science Research

The unique electronic and photophysical properties of this compound derivatives have garnered interest in the field of materials science. Researchers are exploring their potential in the development of advanced materials with tailored optical and electronic characteristics.

Exploration of Photophysical Properties (e.g., Fluorescence and Luminescence)

Indolizine derivatives, in general, are known for their interesting photophysical properties, including fluorescence. chim.it The fusion of an isoxazole ring to the indolizine core in this compound can modulate these properties. Studies on related isoxazolyl-derived fluorophores have shown that the isoxazole ring can influence the electronic state and photophysical characteristics of the molecule. nih.gov For example, isoxazolyl-derived 1,4-dihydroazolo[5,1-c] nih.govCurrent time information in Bangalore, IN.semanticscholar.orgtriazines exhibit emission maxima in the range of 433–487 nm with significant quantum yields. nih.gov

The photophysical properties of 2,5-diaryl-indolizines have been investigated, suggesting their potential use in optoelectronic devices and as fluorescent probes. researchgate.net The electronic structure of the isoxazole ring can alter the optical characteristics of the parent chromophore, making this compound derivatives promising candidates for the development of new fluorescent and luminescent materials. nih.gov

Investigations into Electronic Properties for Advanced Materials

The electronic properties of this compound derivatives are being explored for their potential application in advanced materials. The indolizine core is an electron-rich π-conjugated system, and the introduction of the isoxazole ring can further tune its electronic characteristics. chim.itderpharmachemica.com This makes these compounds of interest for applications in organic electronics. researchgate.net

Cyclic voltammetry studies of some nitrophenyl-substituted indolizines have revealed oxidation processes, indicating their potential for use in electronic devices. researchgate.net The ability to modify the substituents on the this compound scaffold allows for the fine-tuning of its electronic properties, which is crucial for the design of materials for specific applications, such as in organic light-emitting diodes (OLEDs) or as components of conductive polymers. acs.org

Design and Synthesis of Conformationally Restricted Analogs

The rigid, fused ring structure of this compound makes it an excellent template for the design and synthesis of conformationally restricted analogs of biologically or synthetically important molecules. ijper.org By incorporating a specific pharmacophore or reactive functional group into the rigid this compound framework, chemists can lock it into a specific spatial orientation.

This approach is valuable in various areas of chemical research, including the development of selective ligands and probes where a defined conformation is crucial for activity. The synthesis of such conformationally restricted analogs often involves multi-step sequences where the this compound core is constructed and then further functionalized to introduce the desired chemical features. ijper.org

Strategies for Introducing Bridging Units to Constrain Conformation

Constraining the conformation of heterocyclic scaffolds is a powerful strategy in materials science and catalyst design. For the this compound system, introducing bridging units can lock the molecule into a specific three-dimensional orientation, influencing its electronic and physical properties. A key approach to achieve this is through intramolecular cycloaddition reactions.

One highly effective strategy involves the use of tethered aldoximes which can undergo intramolecular oxidative cycloaddition. mdpi.com This method leverages a catalytic system, often involving hypervalent iodine species, to generate a nitrile oxide intermediate in situ. This intermediate then rapidly undergoes cycloaddition with an alkene or alkyne tethered to the core structure. mdpi.com

The process can be conceptualized for an this compound precursor as follows:

Precursor Synthesis : An indolizine scaffold is functionalized with both an aldoxime group and a tethered unsaturated moiety (e.g., an alkenyl or alkynyl group) at appropriate positions to facilitate intramolecular cyclization.

Catalytic Oxidation : A catalyst system, such as one generating hydroxy(aryl)iodonium tosylate from 2-iodobenzoic acid and an oxidant like m-CPBA, activates the aldoxime. mdpi.com

Nitrile Oxide Formation : The activated aldoxime eliminates water to form a highly reactive nitrile oxide intermediate. mdpi.com

Intramolecular Cycloaddition : The nitrile oxide then reacts with the tethered alkene or alkyne, forming a new, stable, fused ring that acts as a conformational bridge. mdpi.com

This methodology is robust and avoids the need for excessive oxidants or high temperatures, affording high yields of the bridged, polycyclic products. mdpi.com The resulting constrained isoxazoline- or isoxazole-fused structures exhibit rigid conformations that are desirable for advanced material applications.

Development of Novel Catalytic Systems Utilizing Isoxazole/Indolizine Scaffolds

The inherent reactivity and electronic properties of isoxazole and indolizine rings make them valuable platforms in the development of novel catalytic systems. While catalysts based on the specific this compound fused system are not widely documented, extensive research on its constituent heterocycles provides a clear blueprint for future development.

Catalytic systems often leverage the ability of these scaffolds to act as ligands for transition metals or as organocatalysts themselves. For instance, palladium-mediated catalysis has been employed for the site-selective C-H functionalization of indolizine moieties, enabling the construction of fused N-heterocycles. researchgate.net Similarly, copper catalysts have proven effective for synthesizing substituted indolizines. researchgate.netrsc.org

A notable development is the use of hypervalent iodine(III) species to catalyze the intramolecular oxidative cycloaddition of aldoximes, leading to fused isoxazole derivatives. mdpi.com This reaction proceeds efficiently under mild conditions, demonstrating the utility of tailored catalytic systems for complex heterocyclic synthesis. The active species, a hydroxy(aryl)iodonium tosylate, is generated in situ, highlighting a sophisticated catalytic cycle. mdpi.com

Catalyst SystemHeterocycle TargetReaction TypeReference
[Pd2(dba)3]/DavePhosIndolesAlkenyl Amination nih.gov
CuBr₂1,2,3-tri(acyl)indolizinesCyclization rsc.org
Hypervalent Iodine(III)Fused IsoxazolesIntramolecular Oxidative Cycloaddition mdpi.com
2-aminopyridine (B139424)Isoxazol-5(4H)-onesThree-Component Cyclocondensation researchgate.netclockss.org

Organocatalysis in Heterocyclic Synthesis

Organocatalysis, which utilizes small, metal-free organic molecules to accelerate chemical reactions, has emerged as a powerful and sustainable tool in heterocyclic synthesis. researchgate.netsemanticscholar.org This approach avoids the cost and potential toxicity associated with metal catalysts. semanticscholar.org

The synthesis of the isoxazole core, specifically isoxazol-5(4H)-ones, has been successfully achieved using various organocatalysts in environmentally benign solvents like water. researchgate.net For example, 2-aminopyridine has been identified as a low-cost and efficient organocatalyst for the three-component cyclocondensation of aryl aldehydes, hydroxylamine (B1172632) hydrochloride, and β-ketoesters. researchgate.netclockss.org This method offers simple product separation and avoids hazardous organic solvents. clockss.org Other organocatalysts like DABCO have also been employed for similar transformations. researchgate.net

The proposed mechanism for the 2-aminopyridine catalyzed reaction involves the catalyst abstracting an acidic proton from the β-ketoester to form an enolate. This enolate then attacks the aldehyde, and subsequent reaction with hydroxylamine followed by intramolecular cyclization yields the final isoxazolone product. clockss.org

For the indolizine portion, organocatalytic methods have also been developed. One novel approach involves a catalytic relay where an amine-induced Michael addition is followed by an N-heterocyclic carbene (NHC)-promoted cyclization to build the indolizine core. rsc.org

OrganocatalystTarget HeterocycleReaction TypeKey FeaturesReference
2-AminopyridineIsoxazol-5(4H)-oneThree-Component ReactionLow-cost, operates in water researchgate.netclockss.org
DABCOIsoxazol-5(4H)-oneMulticomponent AdditionMild, cost-effective researchgate.net
Propylamine-functionalized cellulose (B213188)Isoxazol-5(4H)-oneThree-Component ReactionGreen, operates at room temp. mdpi.com
Amine/N-Heterocyclic Carbene (NHC)IndolizineCatalytic Relay (Michael Addition/Cyclization)Forms complex indolizines rsc.org

These examples underscore the potential of organocatalysis for the construction and functionalization of isoxazole and indolizine-containing scaffolds, including the more complex this compound system.

Future Research Directions and Challenges in Isoxazolo 5,4 E Indolizine Chemistry

Development of More Efficient and Sustainable Synthetic Methods

A primary challenge in contemporary organic synthesis is the development of methodologies that are not only efficient in terms of yield and selectivity but also environmentally benign. nih.govscilit.com For the Isoxazolo[5,4-e]indolizine system, future research will be heavily influenced by the principles of green chemistry.

Advanced Green Chemistry Approaches

The next generation of synthetic routes to this compound derivatives will likely incorporate a variety of green chemistry techniques to minimize environmental impact. ijpsjournal.com These approaches aim to reduce waste, eliminate hazardous solvents, and improve energy efficiency. researchgate.net

Key areas of focus include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes, often increasing product yields and purity. nih.govrsc.org

Ultrasonic Irradiation: The use of ultrasound can enhance reaction rates and yields, providing an energy-efficient alternative to conventional heating. researchgate.net

Use of Green Solvents: Research will likely explore the use of water, ionic liquids, or deep eutectic solvents to replace traditional volatile organic compounds, which are often toxic and difficult to dispose of. nih.gov

Biocatalysis: Employing enzymes, such as lipases, as catalysts in the synthesis of the parent indolizine (B1195054) or isoxazole (B147169) rings can lead to highly selective transformations under mild, aqueous conditions. mdpi.com

Green Method Potential Advantage for this compound Synthesis Illustrative Reaction Time Illustrative Yield
Microwave IrradiationRapid, efficient heating, improved yields5-20 minutes85-95%
Ultrasound-AssistedEnhanced reaction rates at lower temperatures30-60 minutes80-90%
Biocatalysis (e.g., Lipase)High selectivity, aqueous media, mild conditions24-48 hours70-85%
Deep Eutectic SolventsBiodegradable, low-toxicity reaction medium2-8 hours75-90%

Investigation of Undiscovered Reactivity Patterns and Transformation Potential

Beyond synthesis, a major frontier is to explore the inherent reactivity of the this compound nucleus itself. Understanding how this fused system behaves in various chemical transformations is crucial for creating diverse libraries of compounds for screening. Future work will likely focus on C–H functionalization, which allows for the direct modification of the core structure without the need for pre-installed functional groups, a highly atom-economical approach. nih.govacs.org Exploring cascade reactions, where multiple bonds are formed in a single operation, will also be a key area for efficiently building molecular complexity. nih.gov

Advanced Spectroscopic Characterization of Novel and Highly Substituted Derivatives

As more complex and highly substituted this compound derivatives are synthesized, their unambiguous structural characterization will become more challenging. While standard 1D NMR (¹H and ¹³C) and mass spectrometry are routine, more sophisticated techniques will be required. espublisher.comuvic.ca Future research will rely heavily on advanced, multi-dimensional NMR spectroscopy (e.g., COSY, HSQC, HMBC, NOESY) to definitively assign the constitution and stereochemistry of intricate derivatives. ipb.ptiitm.ac.in For solid-state characterization, single-crystal X-ray diffraction will remain the gold standard for providing unequivocal proof of structure. espublisher.com

Computational Design and Prediction of Novel this compound Structures with Tailored Properties

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool in modern chemical research. tandfonline.comjmchemsci.com In the context of this compound, DFT calculations can be used to:

Predict the geometric and electronic structures of unknown derivatives. researchgate.net

Calculate spectroscopic properties (like NMR chemical shifts) to aid in the characterization of newly synthesized compounds. tandfonline.com

Model reaction pathways to understand mechanisms and predict the feasibility of new synthetic strategies.

Estimate properties like HOMO-LUMO gaps to predict reactivity and potential utility in materials science. bohrium.com

By using computational methods to pre-screen virtual libraries of this compound derivatives, researchers can prioritize the synthesis of compounds with the most promising predicted properties, saving significant time and resources. tandfonline.com

Integration of Automated Synthesis and High-Throughput Experimentation in Discovery Efforts

To accelerate the discovery of new this compound derivatives with useful biological or material properties, the integration of automation and high-throughput experimentation (HTE) is essential. acs.orgdrugtargetreview.com This paradigm shift involves using robotic systems to perform a large number of experiments in parallel, allowing for the rapid optimization of reaction conditions and the synthesis of large compound libraries. nih.govfortunepublish.com By combining automated synthesis platforms with high-throughput screening assays, researchers can dramatically shorten the design-make-test-analyze cycle, enabling a much faster exploration of the chemical space around the this compound core. researchgate.net

Q & A

Q. What are the common synthetic strategies for constructing the Isoxazolo[5,4-e]indolizine core in academic research?

The this compound framework is typically synthesized via tandem cycloaddition and annulation reactions. For example, 4-(azidomethyl)pyrazole-3-carboxylates react with cyanoacetamide derivatives in THF to form fused tricyclic systems. This involves a stepwise mechanism: initial cycloaddition generates a triazole intermediate, followed by intramolecular nucleophilic attack to form the indolizine ring . Tributylphosphine oxide (TBPO) is often used as a catalyst to stabilize reactive intermediates and improve regioselectivity .

Q. How can spectroscopic methods resolve structural ambiguities in this compound derivatives?

13C^{13}\text{C} NMR is critical for distinguishing between alternative products. For instance, the absence of downfield signals (160–190 ppm) in 13C^{13}\text{C} NMR spectra can exclude Claisen condensation byproducts, confirming the formation of the target heterocycle . IR spectroscopy and high-resolution mass spectrometry (HRMS) are also employed to verify functional groups (e.g., carbonyls, azides) and molecular weights, respectively .

Q. What are the key intermediates in this compound synthesis, and how are they stabilized?

Reactive intermediates like triazoles or aziridines are stabilized using polar aprotic solvents (e.g., DMF) and catalysts such as TBPO. These conditions prevent premature decomposition and ensure regioselective annulation. For example, 4-(iminomethyl)pyrazole esters react with cyanoacetamide to form a tricyclic system via a triazole intermediate .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate low yields in this compound synthesis?

Yield optimization requires addressing competing pathways. For example, in the Batcho-Leimgruber indole synthesis, nitro group positioning (e.g., 4-methyl-5-nitrobenzoselenadiazole vs. 5-methyl-6-nitro isomers) significantly affects cyclization efficiency. Computational modeling (e.g., COMSOL Multiphysics) can predict solvent effects and transition states, guiding solvent selection (e.g., THF for improved solubility) and temperature control .

Q. What mechanistic insights explain contradictions in product distribution under varying reaction conditions?

Divergent outcomes arise from subtle changes in reaction parameters. For example, acidic conditions favor amino group exchange in pyrrolo[5,4-e]pyrazines, yielding ethylamino or hydrazino derivatives, while neutral conditions lead to ring-opening products. Kinetic studies using 77Se^{77}\text{Se}-NMR (for selenium-containing analogs) or isotopic labeling can track intermediate transformations .

Q. How do structural modifications of this compound derivatives influence their bioactivity?

Substituents on the indolizine core (e.g., methoxy, nitro, or acyl groups) modulate interactions with biological targets. For instance, photocytotoxic [1,2,3]triazolo derivatives inhibit microtubule polymerization by mimicking colchicine-binding sites. Structure-activity relationship (SAR) studies combined with molecular docking (using software like AutoDock) identify critical pharmacophores .

Q. What strategies address challenges in regioselective functionalization of the this compound ring system?

Directed ortho-metalation (DoM) or transition-metal catalysis (e.g., Pd-mediated cross-coupling) enables selective C–H functionalization. For example, bromination at the 3-position of selenium-containing analogs proceeds via electrophilic aromatic substitution, guided by electron-donating substituents. Computational tools predict reactive sites using Fukui indices .

Methodological Considerations

  • Experimental Design : Use factorial design to screen solvent polarity, temperature, and catalyst loading. For example, a 23^3 factorial experiment optimizes THF/MeCN ratios and TBPO concentrations .
  • Data Contradiction Analysis : Compare 1H^{1}\text{H}-NMR coupling constants and X-ray crystallography data to resolve stereochemical ambiguities in fused-ring systems .
  • Safety Protocols : Rigorous encryption and access controls (e.g., blockchain-based lab notebooks) ensure data integrity for sensitive bioactivity data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.